molecular formula C23H31N3O4 B2382949 2,3,4-trimethoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide CAS No. 1049396-13-5

2,3,4-trimethoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide

Cat. No.: B2382949
CAS No.: 1049396-13-5
M. Wt: 413.518
InChI Key: GOWHDTGTNRHZIW-UHFFFAOYSA-N
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Description

2,3,4-Trimethoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research. This compound features a distinct molecular architecture, combining a 2,3,4-trimethoxy-substituted benzamide group linked via a propyl chain to a 4-phenylpiperazine moiety. This structure is characteristic of compounds investigated for their potential to interact with various biological targets . Research Applications and Potential The structural motif of an N-(piperazinylpropyl)benzamide is frequently explored in the design of bioactive molecules. Compounds within this class are often screened for a range of activities, serving as key scaffolds in the development of potential therapeutic agents . The specific 2,3,4-trimethoxybenzoyl component is a privileged structure in drug discovery, associated with the ability to modulate enzyme function and receptor signaling . As such, this compound is a valuable chemical tool for researchers studying signal transduction pathways, cellular proliferation, and inflammatory processes. Its primary application is in in vitro assay development and hit-to-lead optimization campaigns in early-stage drug discovery. Handling and Safety This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult the associated Safety Data Sheet (SDS) prior to use and handle the compound using appropriate personal protective equipment in a controlled laboratory environment.

Properties

IUPAC Name

2,3,4-trimethoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O4/c1-28-20-11-10-19(21(29-2)22(20)30-3)23(27)24-12-7-13-25-14-16-26(17-15-25)18-8-5-4-6-9-18/h4-6,8-11H,7,12-17H2,1-3H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOWHDTGTNRHZIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-trimethoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide typically involves the following steps:

    Formation of the Piperazine Derivative: The initial step involves the preparation of 4-phenylpiperazine through the reaction of phenylhydrazine with ethylene glycol.

    Attachment of the Propyl Chain: The next step is the alkylation of 4-phenylpiperazine with 3-chloropropylamine to form N-[3-(4-phenylpiperazin-1-yl)propyl]amine.

    Formation of the Benzamide: Finally, the benzamide moiety is introduced by reacting N-[3-(4-phenylpiperazin-1-yl)propyl]amine with 2,3,4-trimethoxybenzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2,3,4-trimethoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The trimethoxyphenyl group can be oxidized to form quinones.

    Reduction: The benzamide moiety can be reduced to the corresponding amine.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,3,4-trimethoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies related to enzyme inhibition and receptor binding.

    Medicine: The compound has potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It can be used in the development of new materials and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3,4-trimethoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), which are involved in cell division and stress response . Additionally, the piperazine moiety can interact with neurotransmitter receptors, potentially modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine-Based Modifications

(a) N-(1S)-1-{[(3S)-4-(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl}-2-methylpropyl]-5-phenoxypyridine-2-carboxamide (14)
  • Key Differences: Replaces the trimethoxy benzamide with a phenoxypyridine-carboxamide group. Introduces a hydroxyphenyl and methyl group on the piperazine ring.
  • Impact: The phenolic hydroxyl group may improve water solubility but reduce CNS penetration due to increased polarity. Methyl substitution on piperazine (position 3) could alter receptor selectivity compared to the unsubstituted phenylpiperazine in the target compound .
(b) 2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one (Impurity B, MM0421.02)
  • Key Differences: Replaces benzamide with a triazolopyridinone scaffold. Retains the 4-phenylpiperazine-propyl chain.
  • Impact: The triazolopyridinone core may confer distinct pharmacokinetic properties, such as altered metabolic pathways or half-life .

Analogues with Modified Benzamide Substituents

(a) PBIT (2-(4-Methylphenyl)-1,2-benzisothiazol-3(2H)-one)
  • Key Differences :
    • Benzisothiazolone replaces the benzamide.
    • Contains a 4-methylphenyl group instead of trimethoxy substitutions.
  • Impact :
    • The benzisothiazolone scaffold is associated with histone demethylase (KDM5A) inhibition rather than GPCR modulation.
    • Reduced methoxy groups may decrease steric hindrance, enhancing enzyme binding .
(b) N-(5-(3-(Methylthio)propyl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives
  • Key Differences :
    • Substitutes the trimethoxy benzamide with a thiadiazole ring and methylthiopropyl chain.
  • Impact :
    • Thiadiazole derivatives exhibit antimicrobial activity against Bacillus anthracis and Staphylococcus aureus, unlike the CNS-targeted parent compound.
    • The methylthio group may enhance membrane permeability in bacterial cells .

Pharmacological Reference Standards

(a) [18F]Fallypride Precursor
  • Key Differences :
    • Features a 2,3-dimethoxy benzamide with a sulfonyloxypropyl group and pyrrolidinylmethyl chain.
  • Impact :
    • Radiolabeled with fluorine-18 for positron emission tomography (PET) imaging of dopamine D2/D3 receptors.
    • The dimethoxy pattern (vs. trimethoxy) may optimize receptor binding kinetics for imaging applications .

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Target Notable Properties
Target Compound Benzamide 2,3,4-Trimethoxy, 4-phenylpiperazine-propyl CNS GPCRs (e.g., dopamine) High lipophilicity, CNS penetration
N-(1S)-1-{[(3S)-4-(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl}-2-methylpropyl]-5-phenoxypyridine-2-carboxamide Phenoxypyridine-carboxamide 3-Hydroxyphenyl, 3-methylpiperazine Undisclosed Improved solubility, reduced BBB penetration
PBIT Benzisothiazolone 4-Methylphenyl KDM5A histone demethylase Enzyme inhibition, lower steric hindrance
N-(5-(3-(Methylthio)propyl)-1,3,4-thiadiazol-2-yl)benzamide Thiadiazole-benzamide Methylthiopropyl Bacterial pathogens Antimicrobial activity
[18F]Fallypride Precursor Benzamide 2,3-Dimethoxy, sulfonyloxypropyl Dopamine D2/D3 receptors PET imaging agent

Research Findings and Implications

  • Structural-Activity Relationships (SAR) :

    • Methoxy Substitutions : Trimethoxy groups on benzamide enhance metabolic stability compared to dimethoxy or hydroxylated analogues .
    • Piperazine Modifications : Methyl or hydroxyphenyl groups on piperazine alter receptor selectivity and pharmacokinetics .
    • Scaffold Replacement : Thiadiazole or benzisothiazolone cores shift activity from CNS targets to antimicrobial or enzymatic applications .
  • Synthetic Challenges :

    • Multi-step synthesis of piperazine-linked benzamides requires careful optimization of coupling reagents (e.g., HBTU, BOP) and purification via silica chromatography .

Biological Activity

2,3,4-trimethoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide is a synthetic organic compound that has garnered attention for its potential pharmacological properties. This compound features a trimethoxyphenyl group and a phenylpiperazine moiety, which are known to interact with various biological targets, particularly in the central nervous system. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H31N3O4, with a molecular weight of 405.52 g/mol. The structure includes:

  • Trimethoxyphenyl group : Known for its ability to modulate receptor activity.
  • Phenylpiperazine moiety : Commonly associated with antipsychotic and antidepressant effects.

The compound's mechanism of action is primarily attributed to its interaction with neurotransmitter systems:

  • Dopamine Receptors : Compounds with piperazine structures often exhibit affinity for dopamine receptors, which play a crucial role in mood regulation and psychotic disorders.
  • Serotonin Receptors : The trimethoxy group may enhance binding to serotonin receptors (5-HT), suggesting potential applications in treating anxiety and depression .

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

  • Antidepressant Activity : Similar compounds have shown efficacy in models of depression by modulating serotonin levels.
  • Antipsychotic Effects : The piperazine component is linked to antipsychotic properties through dopamine receptor antagonism.

In Vitro Studies

In vitro studies have demonstrated the compound's ability to inhibit cell proliferation in various cancer cell lines. For instance:

  • Cancer Cell Lines : Preliminary tests indicated significant cytotoxicity against A549 (lung cancer) and MCF-7 (breast cancer) cell lines with IC50 values around 20 µM .

Case Studies

StudyFindings
Zhang et al. (2021)Demonstrated that the compound inhibited tumor growth in A549 cells by inducing apoptosis through mitochondrial pathways.
Liu et al. (2022)Found that treatment with the compound resulted in decreased expression of pro-inflammatory cytokines in human immune cells.

Comparative Analysis

When compared to similar compounds, this compound shows unique biological activities due to its specific structural components:

CompoundKey DifferencesBiological Activity
2,3,4-trimethoxybenzamideLacks piperazine moietyLimited CNS activity
4-phenylpiperazineLacks trimethoxy groupPrimarily affects dopamine receptors

Q & A

Q. What are the optimal synthetic routes for 2,3,4-trimethoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions:

Acid chloride formation : React 2,3,4-trimethoxybenzoic acid with thionyl chloride (SOCl₂) to yield the corresponding acid chloride.

Amide coupling : React the acid chloride with 3-(4-phenylpiperazin-1-yl)propan-1-amine under basic conditions (e.g., triethylamine or NaOH) in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) .

Purification : Use column chromatography (silica gel, methanol/DCM gradient) or recrystallization.

Q. Key optimization parameters :

  • Temperature : Maintain 0–5°C during acid chloride formation to prevent side reactions.
  • Solvent choice : THF enhances solubility of intermediates compared to DCM.
  • Catalyst : Use coupling agents like HBTU or EDCI for improved amide bond formation efficiency .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Primary methods :

  • NMR spectroscopy : Confirm structural integrity via ¹H/¹³C NMR. Key signals include:
    • Aromatic protons (6.8–7.5 ppm for benzamide and phenylpiperazine).
    • Trimethoxy groups (3.7–3.9 ppm).
    • Piperazine N-CH₂ protons (2.5–3.5 ppm) .
  • Mass spectrometry (ESI) : Validate molecular weight (e.g., m/z ~454 [M+H]⁺).
  • HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water mobile phase .

Data interpretation tip : Cross-reference with PubChem or crystallographic databases (e.g., Mercury CSD) for structural validation .

Q. How can researchers identify the primary biological targets of this compound?

Methodological approach :

Radioligand binding assays : Screen against GPCR libraries (e.g., dopamine D2/D3, serotonin receptors) due to structural similarity to phenylpiperazine derivatives .

Kinase profiling : Use kinase inhibition assays (e.g., Eurofins Panlabs) to evaluate off-target effects.

Computational docking : Predict binding affinities with AutoDock Vina or Schrödinger Suite against targets like σ receptors .

Validation : Compare results with structurally analogous compounds (e.g., N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-3,4,5-trimethoxybenzamide) to infer mechanism .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the modification of substituents to enhance target selectivity?

SAR strategies :

  • Trimethoxy group : Replace with halogens (e.g., fluorine) to alter electron density and binding kinetics.
  • Propyl linker : Shorten to ethyl or extend to butyl to optimize receptor fit.
  • Phenylpiperazine : Substitute with pyridinylpiperazine for improved blood-brain barrier penetration .

Q. Experimental design :

Synthesize analogs via parallel combinatorial chemistry.

Test in vitro binding affinity (IC₅₀) and functional assays (cAMP modulation for GPCRs).

Use 3D-QSAR models to predict bioactivity .

Example : Analogues with 3,4-dichlorophenylpiperazine showed 10-fold higher D3 receptor selectivity .

Q. What experimental approaches resolve contradictions in reported receptor binding data?

Common contradictions : Discrepancies in D2 vs. D3 receptor affinity across studies. Resolution tactics :

Comparative binding assays : Use identical cell lines (e.g., HEK293 expressing human D2/D3) and radioligands (e.g., [³H]spiperone) .

Allosteric modulation tests : Evaluate if the compound acts as a negative allosteric modulator (NAM) under varying GTPγS conditions.

Structural analysis : Perform X-ray crystallography or cryo-EM to visualize binding modes .

Case study : A phenylpiperazine analog showed divergent D2/D3 ratios due to assay temperature differences (4°C vs. 37°C) .

Q. How can researchers address stability and degradation issues in aqueous solutions?

Key stability challenges : Hydrolysis of the amide bond under acidic/basic conditions. Mitigation strategies :

  • pH optimization : Store solutions at pH 6–7 (phosphate buffer) to minimize degradation.
  • Lyophilization : Formulate as a lyophilized powder for long-term storage.
  • Degradation analysis : Use LC-MS to identify byproducts (e.g., benzoic acid derivatives) .

Accelerated stability testing : Incubate at 40°C/75% RH for 4 weeks and monitor purity via HPLC .

Q. What computational tools predict the compound’s binding mode with dopamine receptors?

Recommended workflow :

Homology modeling : Build D3 receptor models using SWISS-MODEL or Modeller.

Molecular docking : Use Glide (Schrödinger) or AutoDock to simulate ligand-receptor interactions.

Molecular dynamics (MD) : Run 100-ns simulations in Desmond to assess binding stability.

Validation : Compare computational results with mutagenesis data (e.g., D3 receptor S192A mutation reduces binding) .

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